(1,3-13C2)Propanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,3-13C2)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-SUEIGJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583969 | |
| Record name | (1,3-~13~C_2_)Propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99524-14-8 | |
| Record name | (1,3-~13~C_2_)Propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99524-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3 13c2 Propanedioic Acid
Hydrolysis-Based Synthesis from Diethyl Malonate-1,3-13C2
A primary and widely utilized method for preparing (1,3-13C2)Propanedioic acid involves the hydrolysis of its corresponding diethyl ester, Diethyl malonate-1,3-13C2. This procedure is typically achieved through saponification, which involves heating the labeled ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. savemyexams.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbons of the ester groups. pressbooks.publibretexts.org This leads to the cleavage of the ester bonds, yielding the disodium (B8443419) or dipotassium (B57713) salt of malonic acid and ethanol (B145695). libretexts.orgnih.gov
The reaction is generally irreversible when conducted with a strong base under reflux conditions. savemyexams.com Following the complete hydrolysis, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid or sulfuric acid, to protonate the carboxylate salt and precipitate the free this compound. savemyexams.com
Reaction Scheme: CH₂(¹³COOCH₂CH₃)₂ + 2 NaOH → CH₂(¹³COONa)₂ + 2 CH₃CH₂OH CH₂(¹³COONa)₂ + 2 HCl → CH₂(¹³COOH)₂ + 2 NaCl
This method is favored for its efficiency and the high purity of the final product. The starting material, Diethyl malonate-1,3-13C2, is itself a stable, isotopically labeled compound.
De Novo Synthesis from Chloroacetic Acid and 13C-Labeled Cyanide Precursors
An alternative and fundamental synthesis of this compound begins with simpler, non-labeled starting materials and introduces the ¹³C isotopes using a labeled cyanide source. This de novo pathway is a classic and economical method for preparing malonic acid and its isotopically labeled variants. orgsyn.orgwikipedia.org
The process typically starts with chloroacetic acid. orgsyn.orgwikipedia.org The chloroacetic acid is first neutralized with a base, such as sodium carbonate, to form sodium chloroacetate. orgsyn.orgthieme-connect.de This salt is then reacted with a ¹³C-labeled cyanide, most commonly sodium cyanide (Na¹³CN), in a nucleophilic substitution reaction. orgsyn.orgwikipedia.orgrsc.org This step introduces the first ¹³C-labeled carbon, forming sodium cyanoacetate-1-¹³C. To achieve the desired double labeling at the 1 and 3 positions, a precursor containing two labeled cyanide groups would be necessary, or a subsequent step to introduce the second label. A more direct approach involves using a doubly labeled precursor from the outset.
The key step is the hydrolysis of the nitrile group (–CN) of the cyanoacetic acid intermediate into a carboxylic acid group (–COOH). orgsyn.orgwikipedia.orgrsc.org This is typically carried out by heating with a strong base like sodium hydroxide, which converts the nitrile to a carboxylate salt. orgsyn.orgthieme-connect.de Subsequent acidification of the resulting sodium malonate salt with a strong acid yields this compound. orgsyn.orgwikipedia.org
Key Reaction Steps:
ClCH₂COOH + Na₂CO₃ → 2 ClCH₂COONa
ClCH₂COONa + Na¹³CN → ¹³NCCH₂COONa + NaCl
¹³NCCH₂COONa + NaOH + H₂O → CH₂(¹³COONa)₂ + NH₃
CH₂(¹³COONa)₂ + 2 HCl → CH₂(¹³COOH)₂ + 2 NaCl
This method allows for the incorporation of the ¹³C label early in the synthetic sequence.
Esterification-Hydrolysis Routes for Labeled Derivatives
Esterification and subsequent hydrolysis represent a versatile route for the synthesis and purification of this compound and its derivatives. This approach can be seen as the reverse of the hydrolysis-based synthesis described in section 2.1. The process begins with this compound, which is converted into its diethyl ester through Fischer esterification. pressbooks.pubmasterorganicchemistry.com This reaction involves refluxing the labeled dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. savemyexams.com
The resulting Diethyl malonate-1,3-13C2 can then be purified, typically by distillation. Following purification, the ester is hydrolyzed back to the free acid using either acidic or basic conditions as previously described. savemyexams.com This two-step process of esterification followed by hydrolysis can serve as an effective purification method for the labeled malonic acid.
This route is particularly useful for creating various labeled ester derivatives for specific research applications. By using different alcohols during the esterification step, a range of dialkyl malonates with the ¹³C label in the malonate backbone can be synthesized.
| Reaction | Reactants | Catalyst/Conditions | Product |
| Esterification | This compound, Ethanol | H₂SO₄, Reflux | Diethyl malonate-1,3-13C2 |
| Hydrolysis | Diethyl malonate-1,3-13C2, NaOH | Heat, followed by HCl acidification | This compound |
Rigorous Purification and Isotopic Enrichment Verification Protocols
Regardless of the synthetic methodology employed, the final product, this compound, must undergo rigorous purification and verification to ensure it meets the high standards required for its intended applications.
Purification Techniques: A common and effective method for purifying the final acid is recrystallization. vulcanchem.com This technique separates the desired compound from impurities based on differences in solubility. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure this compound to crystallize out, leaving impurities behind in the solution.
Isotopic Enrichment and Purity Verification: The chemical purity and isotopic enrichment of the final product are critical parameters that must be accurately determined. Several analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound by separating it from any non-labeled or partially labeled byproducts and other impurities.
Mass Spectrometry (MS): Mass spectrometry is essential for verifying the isotopic enrichment. It measures the mass-to-charge ratio of the ionized molecules, allowing for the determination of the percentage of molecules that have incorporated the ¹³C isotopes. Isotope Ratio Mass Spectrometry (IRMS) is a particularly precise technique for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the position of the ¹³C labels within the molecule, confirming that the isotopes are located at the desired 1 and 3 positions of the propanedioic acid backbone.
An isotopic purity of ≥99 atom % ¹³C is often the target for these syntheses to ensure high-quality data in subsequent tracer studies.
| Parameter | Verification Method | Typical Specification |
| Chemical Purity | HPLC | >98% |
| Isotopic Enrichment | Mass Spectrometry (MS/IRMS) | ≥99 atom % ¹³C |
| Label Position | ¹³C NMR Spectroscopy | Confirmed at C1 and C3 |
Advanced Isotopic Tracing and Metabolic Flux Analysis Applications
Elucidation of Central Carbon Metabolism Pathways
Stable isotope tracers are fundamental to metabolic flux analysis, allowing researchers to track the flow of atoms through metabolic networks. creative-proteomics.commedchemexpress.com While various ¹³C-labeled substrates, such as glucose and glutamine, are widely used to probe central carbon metabolism, the application of (1,3-¹³C₂)Propanedioic acid is more specialized. nih.govphysiology.org
Pathways of Fatty Acid Synthesis and Malonyl-CoA Metabolism
One of the most significant applications of labeled propanedioic acid is in tracing the pathways of fatty acid synthesis. biorxiv.org Malonyl-CoA, the coenzyme A derivative of malonic acid, is the fundamental building block for the elongation of fatty acid chains in the cytosol. nih.gov It is formed from the carboxylation of acetyl-CoA. nih.gov
By using isotopically labeled malonic acid, such as (1,3-¹³C₂)Propanedioic acid, researchers can synthesize labeled malonyl-CoA. researchgate.net This labeled precursor can then be introduced into experimental systems to track the incorporation of its ¹³C atoms into newly synthesized fatty acids. A study utilized [2-¹³C]malonyl-CoA, synthesized from [2-¹³C]malonic acid, to assay fatty acid synthetase activity using mass fragmentography. researchgate.net This method allows for the precise quantification of various fatty acid products (e.g., 14:0, 16:0, 18:0) and provides detailed information on the dynamics of fatty acid synthesis. researchgate.net
Below is a table summarizing the findings from a study using ¹³C-labeled malonyl-CoA to measure fatty acid synthesis.
| Fatty Acid Product | Chain Length | Detection Method | Key Finding | Reference |
|---|---|---|---|---|
| Myristic Acid | 14:0 | GC-MS Mass Fragmentography | Quantified as a product of fatty acid synthetase. | researchgate.net |
| Palmitic Acid | 16:0 | GC-MS Mass Fragmentography | Quantified as a major product of fatty acid synthetase. | researchgate.net |
| Stearic Acid | 18:0 | GC-MS Mass Fragmentography | Quantified as a product of fatty acid synthetase. | researchgate.net |
Glucose and Glycerol (B35011) Metabolism Studies
Isotopic tracers are essential for studying glucose and glycerol metabolism. Labeled variants of glucose (e.g., [1,2-¹³C₂]glucose) and glycerol are commonly used to trace their entry into glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway. nih.gov These studies provide insights into cellular energy production and biosynthetic precursor generation. There is no direct evidence in the reviewed literature to suggest that (1,3-¹³C₂)Propanedioic acid is used as a primary tracer for investigating glucose or glycerol metabolism.
Flux Redistribution in Microbial Systems for Bioproduction
Metabolic engineering in microbial systems often employs ¹³C-metabolic flux analysis (¹³C-MFA) to understand and optimize the production of desired chemicals. researchgate.netchemicalbook.com By introducing ¹³C-labeled substrates like glucose, researchers can map the flow of carbon through native and engineered pathways, identifying bottlenecks and targets for genetic modification. researchgate.net While microbial pathways have been engineered to produce malonic acid from glucose, the use of (1,3-¹³C₂)Propanedioic acid as a tracer to study flux redistribution for bioproduction is not a documented application in the provided sources.
Competitive Inhibition Studies of Succinate (B1194679) Dehydrogenase (Complex II) Activity
The most classic and well-documented application of propanedioic acid (malonic acid) in biochemistry is its use as a competitive inhibitor of succinate dehydrogenase (Complex II). study.comslideshare.netoup.com This enzyme is unique as it participates in both the TCA cycle and the mitochondrial electron transport chain. slideshare.net
The inhibitory effect is due to the structural analogy between malonate and the enzyme's natural substrate, succinate. oup.com Malonate binds to the active site of succinate dehydrogenase but cannot be dehydrogenated because it lacks the -CH₂-CH₂- group that is present in succinate. oup.com This binding event blocks succinate from accessing the active site, thereby inhibiting the enzyme's function. slideshare.net Because the inhibition is competitive, it can be overcome by increasing the concentration of the substrate, succinate. study.comslideshare.net This principle is a cornerstone of enzyme kinetics studies. The inhibition of succinate dehydrogenase by malonate leads to a decrease in cellular respiration and has been used in research to induce "excitotoxic" lesions in animal models to study neurodegenerative diseases.
The table below summarizes the key aspects of this inhibitory interaction.
| Parameter | Description | Consequence | Reference |
|---|---|---|---|
| Inhibitor | Malonic Acid (Propanedioic Acid) | Binds to the active site of Succinate Dehydrogenase. | study.com |
| Enzyme | Succinate Dehydrogenase (Complex II) | Catalyzes the oxidation of succinate to fumarate. | slideshare.net |
| Substrate | Succinic Acid | Competes with malonate for the enzyme's active site. | study.com |
| Mechanism of Inhibition | Competitive | Inhibition is reversible and can be overcome by high substrate concentration. | doubtnut.comoup.com |
| Metabolic Impact | Decreased Cellular Respiration | Blocks electron flow from succinate into the electron transport chain. | nih.gov |
Mechanistic Insights into Enzyme-Substrate Interactions
(1,3-¹³C₂)Propanedioic acid is particularly instrumental in elucidating the mechanistic details of enzyme-substrate interactions, most notably with succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. Malonic acid is a classic competitive inhibitor of SDH, binding to the active site of the enzyme due to its structural similarity to the natural substrate, succinate.
The use of the ¹³C-labeled variant allows researchers to employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to probe the binding event. While specific studies detailing the use of (1,3-¹³C₂)propanedioic acid for this purpose are not extensively available in the reviewed literature, the principle relies on detecting the chemical shift changes of the ¹³C-labeled carboxyl groups upon binding to the enzyme's active site. This can provide information on the conformation of the inhibitor within the active site and the nature of its interactions with amino acid residues.
Kinetic studies of SDH inhibition by malonate have established its competitive nature. The inhibitor constant (Ki) for malonate is a key parameter in these studies, quantifying the affinity of the inhibitor for the enzyme.
| Enzyme Source | Inhibitor | Inhibition Type | Inhibitor Constant (Ki) |
|---|---|---|---|
| Bovine Adrenal Cortex | Malonate | Competitive | Data not specified in abstract |
The ¹³C label in (1,3-¹³C₂)propanedioic acid can also be utilized in kinetic isotope effect (KIE) studies to investigate the rate-determining steps of enzymatic reactions, although such studies for SDH with this specific labeled compound are not prominently featured in the available literature.
Impact on Mitochondrial Electron Transport Chain Function
The primary impact of propanedioic acid on the mitochondrial electron transport chain (ETC) is the inhibition of Complex II (succinate dehydrogenase). This inhibition blocks the oxidation of succinate to fumarate, a crucial step in the Krebs cycle, and disrupts the flow of electrons to the ubiquinone pool within the ETC.
The use of (1,3-¹³C₂)propanedioic acid in metabolic flux analysis (MFA) allows for the quantitative assessment of the consequences of this inhibition. By tracing the ¹³C label, researchers can map how the metabolic network adapts to the blockage of Complex II. For instance, studies using other ¹³C-labeled substrates have shown that inhibition of the ETC can lead to a collapse of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).
A study on isolated brain mitochondria demonstrated that malonate induces a rapid collapse of the mitochondrial potential and a delayed mitochondrial swelling, which is dependent on ROS production. These effects ultimately lead to the release of cytochrome c, a key event in the initiation of apoptosis.
| Parameter | Effect of Malonate | Experimental System |
|---|---|---|
| Mitochondrial Membrane Potential | Rapid Collapse | Isolated Brain Mitochondria |
| Mitochondrial Swelling | Delayed Onset | Isolated Brain Mitochondria |
| Cytochrome c Release | Induced | Isolated Brain Mitochondria |
| Glutathione (GSH) Stores | Depleted | Isolated Brain Mitochondria |
While these findings are based on studies with unlabeled malonate, (1,3-¹³C₂)propanedioic acid is an ideal tracer for quantifying the downstream metabolic perturbations resulting from Complex II inhibition in ¹³C-MFA studies. For example, it could be used to trace the rerouting of carbon through alternative metabolic pathways in response to the ETC blockage.
Reaction Mechanism and Kinetic Studies in Chemical Systems
Based on the available scientific literature, there is a notable lack of studies focusing on the application of (1,3-¹³C₂)propanedioic acid in elucidating reaction mechanisms and conducting kinetic studies within non-biological chemical systems. The research interest in this compound is predominantly centered on its biochemical and metabolic roles.
Theoretically, the isotopic labeling in (1,3-¹³C₂)propanedioic acid could be advantageous for studying certain chemical reactions, such as decarboxylation. The ¹³C label would allow for the tracking of the carbon atoms from the carboxyl groups to the resulting carbon dioxide and the remaining organic molecule, providing clear mechanistic insights. Kinetic isotope effect studies could also be performed to determine if the cleavage of the C-¹³C bond is involved in the rate-determining step of a reaction. However, specific research articles detailing such applications were not identified in the conducted searches.
Precursor Applications in the Synthesis of Other Labeled Compounds
(1,3-¹³C₂)Propanedioic acid and its derivatives, such as diethyl malonate, are valuable precursors in the synthesis of other isotopically labeled compounds. The malonic ester synthesis is a classic method in organic chemistry for the formation of carbon-carbon bonds, and when a labeled malonate is used, the ¹³C label can be incorporated into a wide variety of target molecules.
A notable example is the synthesis of [3-¹³C]tetradecanoic acid. In this synthesis, diethyl sodio-malonate is alkylated with [1-¹³C]1-bromododecane. Although this specific example labels the malonate-derived carbon with a different labeled precursor, it illustrates the utility of the malonic ester synthesis in creating labeled fatty acids. A similar strategy could be employed starting with (1,3-¹³C₂)diethyl malonate to synthesize fatty acids with ¹³C labels at specific positions.
The general scheme for such a synthesis would involve the following steps:
Alkylation of (1,3-¹³C₂)diethyl malonate with an appropriate alkyl halide.
Saponification of the resulting labeled diethyl alkylmalonate to the dicarboxylic acid.
Decarboxylation to yield the final ¹³C-labeled carboxylic acid.
This approach provides a versatile route for the introduction of ¹³C labels into complex organic molecules, which can then be used as tracers in various biological and chemical studies.
Methodological Frameworks for Isotope Tracing Experiments
Design Principles for Optimal ¹³C-Tracer Experimentation
The design of a ¹³C tracer experiment is a critical determinant of the quality and precision of the resulting metabolic flux data. nih.gov Optimal design is not a one-size-fits-all approach; it requires careful consideration of the biological system, the metabolic pathways of interest, and the analytical techniques available. researchgate.net
A fundamental principle in designing ¹³C tracer experiments is the in silico simulation of labeling patterns. researchgate.net Computational modeling allows researchers to predict the distribution of ¹³C isotopes throughout a metabolic network for various potential tracers and to select the one that will provide the most informative data for the specific research question. researchgate.net This pre-experimental analysis helps in identifying the optimal tracer or combination of tracers to resolve fluxes in specific pathways. researchgate.netmit.edu For instance, different ¹³C-labeled glucose tracers can be evaluated for their ability to provide precise estimates for glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov
The choice of the isotopic tracer itself is paramount. The position of the ¹³C label within the tracer molecule is crucial as it dictates how the label is transferred through different metabolic reactions, leading to distinct mass isotopomer distributions in downstream metabolites. researchgate.net For example, [1,2-¹³C₂]glucose has been shown to provide precise estimates for glycolysis and the pentose phosphate pathway. nih.gov Similarly, for studying the TCA cycle, [U-¹³C₅]glutamine is often the preferred tracer. nih.gov The selection of a tracer like (1,3-¹³C₂)Propanedioic acid would be guided by the specific pathways one aims to investigate, with its two labeled carbons providing a distinct signature as it is metabolized.
Parallel labeling experiments, where different isotopic tracers are used in separate but identical cultures, can significantly enhance the precision and scope of metabolic flux analysis. researchgate.net This approach provides complementary information that can help to resolve fluxes that are not identifiable with a single tracer. researchgate.net Algorithms have been developed for the rational selection of tracers to be used in such parallel experiments to maximize the information gained. researchgate.net
The following interactive table summarizes key considerations in the design of ¹³C-tracer experiments:
| Design Principle | Description | Key Considerations |
| In Silico Simulation | Computational prediction of labeling patterns to identify optimal tracers before conducting experiments. | Metabolic network model accuracy, selection of appropriate simulation software. |
| Tracer Selection | Choosing the isotopic tracer with the most informative labeling pattern for the pathways of interest. | Position of ¹³C labels, cost and availability of the tracer. |
| Parallel Labeling | Using multiple different isotopic tracers in parallel experiments to gain complementary information. | Increased experimental workload and cost, data integration complexity. |
| Measurement Selection | Deciding which metabolites' labeling patterns to measure to maximize flux resolution. | Analytical platform capabilities (GC-MS, LC-MS/MS, NMR), sample preparation. |
Establishment and Verification of Isotopic Steady State in Cultured Systems
For many metabolic flux analysis (MFA) approaches, a key assumption is that the system is at an isotopic steady state. nih.gov This means that the fractional labeling of all intracellular metabolites has reached a constant level, indicating that the rate of label incorporation is balanced by the rate of label turnover. nih.gov
The time required to reach isotopic steady state varies depending on the organism, the specific metabolite, and the turnover rate of its pool. nih.gov For rapidly dividing cells like bacteria, isotopic steady state in central carbon metabolites can often be achieved within a few cell doublings. researchgate.net In contrast, mammalian cells, with their slower growth rates and larger metabolite pools, may require a significantly longer time to reach a true isotopic steady state. nih.gov For macromolecules like proteins, it can take at least six population doublings to approach steady-state labeling. nih.gov
To establish an isotopic steady state in cultured systems, cells are typically grown in a medium containing the ¹³C-labeled substrate for a predetermined period. creative-proteomics.com In batch cultures, maintaining a constant cell growth rate, for instance during the exponential growth phase, helps to stabilize metabolic fluxes. creative-proteomics.com Continuous culture systems, such as chemostats, are ideal for maintaining a true metabolic and isotopic steady state over extended periods.
Verification of the isotopic steady state is crucial for the validity of the subsequent flux calculations. nih.gov This is typically done by collecting samples at multiple time points and measuring the isotopic enrichment of key intracellular metabolites. nih.gov When the labeling patterns of these metabolites no longer change over time, the system is considered to be at an isotopic steady state.
In cases where achieving a true isotopic steady state is not feasible, for example, in systems with very slow turnover rates or in dynamic experiments, isotopically nonstationary MFA (INST-MFA) can be employed. vanderbilt.edu INST-MFA analyzes the transient labeling patterns of metabolites over time, providing an alternative approach to determine metabolic fluxes without the requirement of a steady state. vanderbilt.edu
The following interactive table details the process of establishing and verifying isotopic steady state:
| Step | Description | Methodological Approach |
| Incubation with Tracer | Culturing the biological system in the presence of the ¹³C-labeled substrate. | Batch culture during exponential growth, continuous culture (chemostat). creative-proteomics.com |
| Time Course Sampling | Collecting samples at multiple time points during the labeling experiment. | Rapid quenching of metabolic activity at each time point is critical. nih.gov |
| Isotopic Analysis | Measuring the mass isotopomer distributions of key intracellular metabolites at each time point. | GC-MS or LC-MS/MS are commonly used analytical techniques. |
| Verification of Steady State | Confirming that the fractional labeling of metabolites has reached a plateau. | Plotting fractional labeling versus time; statistical analysis to confirm the absence of a significant trend. nih.gov |
| Alternative Approach (INST-MFA) | Analyzing transient labeling data when steady state is not achieved. | Requires more complex computational models to fit the dynamic data. vanderbilt.edu |
Advanced Analytical Techniques for 1,3 13c2 Propanedioic Acid and Its Metabolites
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone for metabolomics and metabolic flux analysis due to its high sensitivity and specificity. When coupled with chromatographic separation, it allows for the detection and quantification of isotopically labeled molecules in complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile metabolites. In the context of stable isotope tracing, GC-MS is instrumental in determining the mass isotopomer distribution of metabolites derived from (1,3-¹³C₂)Propanedioic acid. nih.gov The process involves derivatization of non-volatile metabolites, such as organic acids and amino acids, to increase their volatility for gas-phase analysis. nih.gov
The analytical workflow for GC-MS-based isotopic analysis typically involves several key steps. First, metabolites are extracted from the biological matrix. Next, they undergo a chemical derivatization process, commonly trimethylsilylation (TMS), to make them suitable for GC analysis. nih.govmdpi.com During GC-MS analysis, the derivatized metabolites are separated based on their boiling points and retention times, and then ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule and, crucially, reveals the incorporation of ¹³C atoms by a corresponding shift in the mass-to-charge ratio (m/z) of the parent ion and its fragments. nih.gov By analyzing these mass shifts, researchers can quantify the extent of labeling and deduce the pathways through which the carbon atoms from propanedioic acid have traveled. uah.edu
| Step | Description | Purpose | Common Method/Reagent |
|---|---|---|---|
| 1. Metabolite Extraction | Isolation of low-molecular-weight metabolites from biological samples (e.g., cells, tissues). | To separate metabolites from macromolecules like proteins and lipids. | Perchloric acid extraction or solvent precipitation (e.g., methanol/chloroform). nih.gov |
| 2. Derivatization | Chemical modification of metabolites to increase their volatility and thermal stability. | To enable analysis of non-volatile compounds like organic acids by GC. | Trimethylsilylation (e.g., MSTFA+1%TMCS) or methoxyamination followed by silylation. nih.gov |
| 3. GC Separation | Separation of derivatized metabolites based on their physicochemical properties on a capillary column. | To resolve individual compounds from a complex mixture before MS analysis. | Temperature-programmed gas chromatography. |
| 4. MS Detection & Analysis | Ionization of separated compounds and measurement of the mass-to-charge ratio of the resulting ions and their fragments. | To identify metabolites and determine the distribution of ¹³C isotopes within their structures. | Electron Ionization (EI) followed by a mass analyzer (e.g., quadrupole). |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Quantitative Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile. nih.govekb.eg In quantitative metabolomics, LC-MS is used to measure the precise concentrations of metabolites derived from (1,3-¹³C₂)Propanedioic acid. For absolute quantification, a stable isotope-labeled internal standard, such as ¹³C₂-Malonic Acid, is often employed to correct for variations in sample preparation and instrument response. researchgate.net
The polarity of organic acids like propanedioic acid can make them challenging to retain on standard reversed-phase LC columns. nih.gov To overcome this, chemical derivatization is often employed to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer. nih.gov A common strategy involves derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH), which improves sensitivity and allows for robust quantification. researchgate.netnih.govresearchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) using techniques like Selected Reaction Monitoring (SRM) provides exceptional specificity and sensitivity for quantifying targeted labeled metabolites in complex biological matrices. nih.gov
| Parameter | Description | Significance in Quantitative Metabolomics |
|---|---|---|
| Sensitivity | The ability to detect low concentrations of an analyte. Derivatization can significantly enhance sensitivity. | Crucial for measuring low-abundance metabolites and tracking minor metabolic pathways. nih.gov |
| Linearity | The concentration range over which the instrument response is directly proportional to the analyte concentration. | Ensures accurate quantification across a wide dynamic range, from nanomolar to millimolar concentrations. researchgate.net |
| Specificity | The ability to distinguish and quantify the target analyte from other components in the sample. | LC-MS/MS provides high specificity by monitoring unique precursor-product ion transitions, minimizing interferences. nih.gov |
| Accuracy | The closeness of a measured value to the true value. | Improved by using isotopically labeled internal standards (e.g., ¹³C₂-MA) to account for analytical variability. researchgate.net |
Isotopic Ratio Mass Spectrometry (IRMS) for High-Precision Enrichment Verification
Isotopic Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. taylorfrancis.com When coupled with gas chromatography and a combustion interface (GC-C-IRMS), it allows for compound-specific isotope analysis of metabolites. This technique is used to verify the precise ¹³C enrichment of the (1,3-¹³C₂)Propanedioic acid tracer itself and to accurately quantify the low levels of ¹³C incorporation into its downstream metabolites. researchgate.netnih.gov
In GC-C-IRMS, compounds eluting from the GC column are combusted into a simple gas (e.g., CO₂). This gas is then introduced into the IRMS, which measures the ratio of heavy to light isotopes (¹³C/¹²C) with extremely high precision. nih.govnih.gov This precision is critical for metabolic flux studies, especially when using substrates with a low degree of labeling, as it can accurately detect very small changes in isotopic enrichment. researchgate.net The high sensitivity of IRMS allows for the analysis of picomole quantities of material. nih.gov
| Technique | Measurement | Level of Precision | Application |
|---|---|---|---|
| GC-C-IRMS | Compound-specific ¹³C/¹²C ratio | High precision, often expressed in delta (δ) notation per mil (‰). nih.gov | Verifying enrichment of the labeled precursor; quantifying low levels of isotope incorporation into metabolites. nih.gov |
| Conventional GC-MS | Mass isotopomer abundances | Lower precision compared to IRMS. | Determining overall labeling patterns and mass distributions. |
Mass Isotopomer Distribution Analysis (MIDA) for Flux Quantitation
Mass Isotopomer Distribution Analysis (MIDA) is a mathematical and analytical technique used to determine the synthesis rates and precursor-product relationships in metabolic pathways. nih.govnih.gov It involves administering a stable isotope-labeled precursor, such as (1,3-¹³C₂)Propanedioic acid, and then measuring the complete mass isotopomer distribution of a downstream product molecule using MS. nih.gov
The pattern of mass isotopomers (molecules differing only in the number of isotopic atoms) in the product is compared to theoretical statistical distributions (e.g., binomial expansion). This comparison allows for the calculation of key metabolic parameters, most notably the isotopic enrichment of the true biosynthetic precursor pool (p) and the fraction of the product molecules that were newly synthesized during the experiment (f). nih.gov This information enables the quantification of metabolic fluxes through specific pathways without needing to directly isolate and measure the immediate precursor. nih.govnih.gov MIDA is a powerful tool for understanding the dynamics of biosynthesis and turnover of various biomolecules. nih.gov
| Parameter | Symbol | Description | Utility in Flux Quantitation |
|---|---|---|---|
| Precursor Enrichment | p | The isotopic enrichment of the immediate precursor subunit pool from which a polymer is synthesized. | Determines the true isotopic abundance available for biosynthesis, accounting for any dilution from unlabeled sources. nih.gov |
| Fractional Synthesis | f | The proportion of molecules in a measured pool that were newly synthesized during the isotope labeling experiment. | Provides a direct measure of the rate of biosynthesis of a particular metabolite or polymer. nih.gov |
| Absolute Synthesis Rate | ASR | The absolute rate at which a compound is being produced, often calculated by combining fractional synthesis with turnover rates. | Offers a quantitative measure of the flux through a specific biosynthetic pathway. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed information about molecular structure and the specific location of atoms within a molecule. unl.edu In studies using ¹³C-labeled tracers, NMR is uniquely suited for tracking the fate of labeled carbon atoms and elucidating the structures of novel metabolites.
¹³C-NMR Spectroscopy for Tracking Carbon Redistribution and Structural Elucidation
¹³C-NMR spectroscopy directly detects the ¹³C nuclei, allowing researchers to follow the path of the isotopic label from (1,3-¹³C₂)Propanedioic acid as it is incorporated into other molecules. nih.govcreative-proteomics.com A key advantage of ¹³C-NMR is its large chemical shift range (~200 ppm) compared to proton (¹H) NMR, which results in less signal overlap and makes it easier to resolve individual carbon atoms in complex mixtures and within large molecules. nih.govlibretexts.org
When a ¹³C label from the tracer is incorporated into a metabolite, a signal corresponding to that carbon's specific chemical environment will appear or increase in intensity in the ¹³C-NMR spectrum. frontierspartnerships.org This allows for unambiguous identification of which carbon positions in the product molecule originated from the tracer.
For complete structural elucidation of unknown metabolites, a suite of NMR experiments is often employed. hyphadiscovery.comnih.gov
1D ¹³C-NMR: Provides information on the number of unique carbons and their chemical environment. youtube.com
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates the chemical shifts of protons directly attached to carbons, identifying C-H bonds. nih.gov
2D Heteronuclear Multiple Bond Correlation (HMBC): Correlates proton and carbon chemical shifts over two to three bonds, revealing the connectivity of the carbon skeleton. nih.govukm.my
Together, these techniques allow for the piecing together of a metabolite's structure and the precise localization of the ¹³C labels, providing definitive insights into metabolic transformations. hyphadiscovery.com
| NMR Experiment | Information Provided | Application in ¹³C-Tracer Studies |
|---|---|---|
| 1D ¹³C-NMR | Number and chemical environment of unique carbon atoms. | Tracking the appearance of ¹³C labels in different metabolite pools. frontierspartnerships.org |
| DEPT (Distortionless Enhancement by Polarization Transfer) | Distinguishes between CH, CH₂, and CH₃ groups. | Helps in assigning specific signals in the ¹³C spectrum. libretexts.org |
| 2D HSQC | Correlation between directly bonded ¹H and ¹³C nuclei. | Identifies which protons are attached to which carbons, aiding in structural assignment. nih.gov |
| 2D HMBC | Correlation between ¹H and ¹³C nuclei separated by 2-3 bonds. | Establishes long-range connectivity, crucial for elucidating the complete carbon skeleton of a novel metabolite. ukm.my |
NMR Spin Relaxation Studies for Molecular Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spin relaxation studies serve as a powerful tool for elucidating the motional properties of molecules in solution. For (1,3-13C2)Propanedioic acid, analysis of the 13C NMR spin relaxation of the labeled carbon atoms can provide detailed insights into the molecule's rotational and translational dynamics.
A study on the motional properties of malonic acid in a dimethylsulfoxide solution utilized NMR spin relaxation methods to observe the spin-coupled 13C resonance of the central methylene (B1212753) group. aip.org The analysis of recovery curves, which considers both autocorrelation and cross-correlation spectral densities, allows for the extraction of the principal elements of the diffusion tensor and the determination of random field contributions from intermolecular interactions. aip.org
The research determined that the diffusion of malonic acid can be described by an axially symmetric diffusion tensor. The diffusion tensor elements were measured as D⊥ = 2.0×10⁹ s⁻¹ and D∥ = 1.9×10¹⁰ s⁻¹. aip.org This experimental result is intermediate between the theoretical predictions for stick and slip boundary conditions, providing a nuanced view of the molecule's hydrodynamic behavior in solution. aip.org The use of deuterated solvents in such experiments is crucial for minimizing interference from intermolecular effects, thereby allowing for a more accurate determination of the diffusion tensors. aip.org
These techniques are particularly advantageous as they focus on a single nucleus and only require nonselective pulses, making them readily extendable to more complex molecular systems. aip.org
Table 1: Diffusion Tensor Elements for Malonic Acid in Dimethylsulfoxide Solution
| Diffusion Tensor Element | Value (s⁻¹) |
| D⊥ | 2.0×10⁹ |
| D∥ | 1.9×10¹⁰ |
Data sourced from "Dynamic properties of malonic acid in solution from spin relaxation of a 13C labeled methylene group". aip.org
Use in Combined Stable Isotope Approaches for Hepatic Metabolism Analysis
Combined stable isotope approaches are instrumental in tracing the metabolic fate of compounds in biological systems. The use of 13C-labeled molecules like this compound allows researchers to follow the journey of the carbon backbone through various metabolic pathways, providing quantitative data on metabolic fluxes.
In the context of hepatic metabolism, stable isotope tracer studies with 13C-labeled dicarboxylic acids have been employed to investigate their conversion into key metabolic intermediates. For instance, a study using [1,2,4-13C4]dodecanedioic acid in rat liver homogenates demonstrated the direct conversion of dicarboxylic acids into succinate (B1194679), a crucial component of the tricarboxylic acid (TCA) cycle. nih.gov The isotope enrichments in succinate, fumarate, malate, and other metabolites were measured using gas chromatography-mass spectrometry. nih.gov
A significant finding was the detection of a substantial enrichment in the M + 4 (four labeled carbons) ion of succinate, which unequivocally confirmed the direct metabolic pathway from the dicarboxylic acid to succinate. nih.gov In those experiments, the direct conversion of dodecanedioic acid accounted for 4% of the total succinate production, while an indirect route via acetyl-CoA metabolism through the TCA cycle contributed 11%. nih.gov
This research also revealed that the beta-oxidation of dicarboxylic acids leads to a higher partitioning of acetyl-CoA into the TCA cycle compared to ketone body formation, in contrast to the metabolism of monocarboxylic acids. nih.gov The presence of M + 2 labeled species in shorter-chain dicarboxylic acids like suberic and adipic acids suggested a partial bidirectional beta-oxidation of the initial tracer molecule. nih.gov
These findings highlight the utility of 13C-labeled dicarboxylic acids as tracers to unravel complex metabolic networks in the liver. Although this specific study did not use this compound, the principles and analytical methodologies are directly applicable for investigating its potential role and metabolic fate within hepatic pathways.
Table 2: Succinate Production from Dodecanedioic Acid in Rat Liver Homogenates
| Metabolic Route | Contribution to Succinate Production (%) |
| Direct Conversion | 4 |
| Indirect Route (via Acetyl-CoA) | 11 |
Data sourced from "Metabolic conversion of dicarboxylic acids to succinate in rat liver homogenates. A stable isotope tracer study". nih.gov
Emerging Research Frontiers and Future Directions
Integration with Systems Biology Approaches for Comprehensive Metabolic Understanding
Systems biology aims to understand the complex interactions within biological systems, viewing the organism as an integrated and interacting network of genes, proteins, and metabolites. Stable isotope tracing is a cornerstone of this field, providing dynamic information that moves beyond static concentration measurements. nih.govspringernature.com The introduction of (1,3-¹³C₂)Propanedioic acid as a tracer is a key future direction for obtaining a holistic view of pathways involving its metabolically active form, malonyl-CoA.
Malonyl-CoA is a critical metabolic node, serving as the primary building block for fatty acid synthesis and a precursor for numerous bioactive compounds. By introducing (1,3-¹³C₂)Propanedioic acid into a biological system, researchers can track the fate of the ¹³C atoms as they are incorporated into downstream molecules. This allows for the mapping of carbon flow from malonate into various interconnected pathways. Integrating this flux data with other 'omics' datasets (genomics, transcriptomics, proteomics) provides a multi-layered, comprehensive understanding of how cellular metabolism is regulated and dysregulated in various states. ethz.ch For instance, observing an increased incorporation of ¹³C from labeled propanedioic acid into lipids, correlated with the upregulation of genes for lipogenic enzymes, would provide a powerful, systems-level confirmation of a metabolic shift towards fat storage.
Table 1: Potential Systems Biology Applications for (1,3-¹³C₂)Propanedioic Acid
| Research Area | Experimental Goal | Expected Outcome |
| Cancer Metabolism | Trace the contribution of malonate to de novo lipogenesis in cancer cells. | Quantify the flux through the fatty acid synthesis pathway, linking it to oncogene expression. |
| Metabolic Engineering | Optimize the production of malonyl-CoA-derived bioproducts (e.g., polyketides). | Identify metabolic bottlenecks and competing pathways, guiding genetic engineering strategies. |
| Neurobiology | Investigate the role of malonate metabolism in neuronal function and disease. | Elucidate connections between fatty acid metabolism and neurological disorders. |
Development of Sophisticated Computational Models for Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov It involves administering a ¹³C-labeled substrate and measuring the isotopic labeling patterns in downstream metabolites. nih.gov This data is then used in conjunction with computational models of metabolic networks to estimate the in vivo reaction rates. frontiersin.org
The development of more sophisticated computational models represents a major frontier for fully leveraging tracers like (1,3-¹³C₂)Propanedioic acid. nih.gov Current ¹³C-MFA models are continually advancing to handle more complex biological systems, such as mammalian cells which utilize multiple carbon sources simultaneously. nih.govnih.gov Future models will increasingly incorporate machine learning algorithms to improve the speed and accuracy of flux estimations from complex isotopic data. nih.gov
Using (1,3-¹³C₂)Propanedioic acid in ¹³C-MFA experiments will provide high-resolution data specifically on the fluxes surrounding the malonyl-CoA node. This is crucial for:
Quantifying Pathway Usage: Precisely determining the amount of carbon flowing from malonyl-CoA into fatty acid synthesis versus other biosynthetic pathways.
Resolving Reversible Reactions: Distinguishing the net direction and rate of reactions that can proceed both forwards and backward.
Parameterizing Metabolic Models: Providing accurate, experimentally derived flux values to build and validate large-scale computational models of metabolism. frontiersin.org
The specific labeling pattern of (1,3-¹³C₂)Propanedioic acid (M+2) provides a distinct signature that can be tracked through the iterative two-carbon additions in fatty acid synthesis, offering a clear readout of pathway activity.
Expansion of Applications in Untargeted Metabolomics and Novel Pathway Discovery
Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to gain a broad snapshot of its metabolic state. nih.govnih.gov A significant challenge in this field is the discovery of novel metabolic pathways and the identification of unknown compounds. nih.gov Combining stable isotope tracing with untargeted metabolomics is a powerful strategy to address this challenge. researchgate.net
The future application of (1,3-¹³C₂)Propanedioic acid in this area is promising. By analyzing samples with high-resolution mass spectrometry, researchers can search for all molecules that have incorporated the two ¹³C atoms from the tracer. This approach can:
Identify Novel Malonate-Derived Metabolites: Any detected compound with a mass two units higher than its unlabeled form is potentially a downstream product of malonic acid metabolism.
Elucidate New Biochemical Reactions: If a known compound is found to be labeled in an unexpected way, it suggests the existence of a previously unknown biochemical connection or pathway.
Map Connections Between Pathways: Tracing the ¹³C label can reveal how malonate metabolism is linked to other areas of metabolism, such as amino acid or carbohydrate pathways, that were not previously thought to be connected. researchgate.net
This untargeted tracing approach moves beyond hypothesis testing of known pathways and enables true discovery-based metabolic research, which is essential for understanding the full complexity of cellular biochemistry.
Investigations into Inborn Errors of Metabolism (excluding clinical trials)
Inborn errors of metabolism are genetic disorders that disrupt metabolic pathways. researchgate.net Malonic aciduria, also known as malonyl-CoA decarboxylase deficiency, is a rare autosomal recessive disorder directly related to the metabolism of propanedioic acid. nih.govnih.gov In this disease, a deficiency in the malonyl-CoA decarboxylase enzyme leads to the accumulation of malonic acid and its derivatives in the body. researchgate.net
Currently, (1,3-¹³C₂)Propanedioic acid serves as a critical internal standard for the accurate quantification of malonic acid in patient samples, aiding in diagnosis. However, a significant future research direction is to use it as a metabolic tracer to investigate the pathophysiology of the disease. Research investigations (excluding clinical trials) could use this tracer in cellular or animal models of malonic aciduria to:
Trace the Metabolic Fate of Excess Malonate: Determine where the accumulating malonic acid is being shunted. Does it enter other pathways? Is it converted into potentially toxic side-products?
Understand Pathophysiological Mechanisms: Investigate how high levels of malonic acid interfere with other cellular processes. For example, malonic acid is a known inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain. Tracing studies could quantify the extent to which accumulated malonate disrupts mitochondrial energy production.
Evaluate Therapeutic Strategies: Assess the effect of potential treatments on malonate metabolism in preclinical models.
Table 2: Research Applications of (1,3-¹³C₂)Propanedioic Acid in Malonic Aciduria Models
| Research Question | Model System | Tracer Application | Potential Finding |
| What is the metabolic fate of excess malonic acid? | Patient-derived fibroblasts | Introduce labeled malonic acid and perform untargeted metabolomics. | Identification of novel, potentially toxic downstream metabolites. |
| How does malonic acid impact central carbon metabolism? | Genetically engineered mouse model | Administer the tracer and perform ¹³C-MFA on various tissues. | Quantify the inhibition of the TCA cycle and compensatory metabolic shifts. |
| Does enhancing alternative pathways reduce malonate levels? | Yeast model of MCD deficiency | Use the tracer to measure flux changes after genetic manipulation. | Validation of new therapeutic targets to redirect malonate metabolism. |
By moving beyond its use as a simple analytical standard, (1,3-¹³C₂)Propanedioic acid can become a powerful research tool to unravel the complex metabolic consequences of this and other related inborn errors of metabolism.
Q & A
Q. What is the role of (1,3-13C₂)propanedioic acid in metabolic pathway studies?
(1,3-13C₂)Propanedioic acid (malonic acid) is a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Its carbon-13 labeling at positions 1 and 3 allows precise tracking of metabolic flux in in vitro or in vivo systems. Researchers use it to block succinate oxidation, thereby isolating downstream effects on the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Isotopic labeling enables quantification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to monitor carbon redistribution in metabolic intermediates .
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄O₄ |
| Molecular Weight | 104.06 g/mol |
| Storage (solid) | -20°C for 3 years |
| Storage (solution) | -80°C for 1 year |
Q. How is (1,3-13C₂)propanedioic acid synthesized for isotopic labeling studies?
The synthesis typically involves hydrolysis of diethyl malonate-1,3-13C₂ (CAS 4303-49-5), a precursor where the carbonyl carbons are isotopically labeled. The ester is saponified under alkaline conditions (e.g., NaOH/ethanol) to yield the free acid. Purity is confirmed via HPLC or GC-MS, with isotopic enrichment (>99% 13C) verified by isotopic ratio mass spectrometry (IRMS). This method minimizes unlabeled byproducts, critical for avoiding background noise in tracer studies .
Advanced Research Questions
Q. How can researchers optimize experimental design for metabolic flux analysis using (1,3-13C₂)propanedioic acid?
Key parameters include:
- Concentration titration : Determine the minimal inhibitory concentration (MIC) to avoid off-target effects on other dehydrogenases.
- Time-resolved sampling : Collect samples at multiple timepoints to capture dynamic flux changes.
- Detection method : Use high-resolution LC-MS/MS with selected reaction monitoring (SRM) for specific fragment ions (e.g., m/z 104 → 60 for 13C₂-labeled malonate).
- Controls : Include unlabeled malonic acid to distinguish isotopic effects from pharmacological inhibition. Data interpretation should integrate compartmental modeling (e.g., INCA software) to account for mitochondrial vs. cytosolic pools .
Q. How to reconcile contradictory data on (1,3-13C₂)propanedioic acid’s inhibitory efficacy across studies?
Discrepancies often arise from:
- Assay pH : Succinate dehydrogenase activity is pH-sensitive; ensure consistent buffering (pH 7.4 for physiological conditions).
- Cell permeability : Malonic acid’s poor membrane penetration may require esterified prodrugs (e.g., dimethyl malonate) in in vivo models.
- Isotopic purity : Verify 13C enrichment via IRMS, as impurities ≥1% can skew flux calculations.
- Enzyme source : Recombinant vs. native enzyme preparations may exhibit differential inhibitor sensitivity. Cross-validate findings using orthogonal methods like 13C-glucose tracing to confirm TCA cycle perturbations .
Q. What strategies mitigate isotopic dilution when using (1,3-13C₂)propanedioic acid in complex biological systems?
Isotopic dilution occurs due to endogenous unlabeled malonate pools. Mitigation approaches include:
- Pre-equilibration : Pre-treat cells/tissue with unlabeled inhibitor to deplete endogenous malonate.
- Pulse-chase design : Introduce the labeled compound after system stabilization.
- Compartment-specific delivery : Use targeted nanoparticles or organelle-specific probes in cell cultures.
- Mathematical correction : Apply correction factors in flux models based on measured dilution ratios .
Methodological Resources
- Isotopic Standards : Suppliers like Shanghai ZZBIO provide 13C₂-labeled metabolites with certified purity (>99%) for tracer studies .
- Data Reproducibility : Follow protocols from for experimental replication, including detailed documentation of buffer compositions, instrument settings, and statistical thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
